Cytotoxic Potency in Triple-Negative Breast Cancer (TNBC) Cells
YK-3-237 demonstrates significant anti-proliferative activity against a panel of nine triple-negative breast cancer (TNBC) cell lines, exhibiting EC50 values within a defined range. While cross-study comparisons are challenging, this potency is a key driver for its use in mtp53-dependent TNBC research, a therapeutic area with high unmet need [1].
| Evidence Dimension | Anti-proliferative activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.160 - 5.031 μM |
| Comparator Or Baseline | Resveratrol (EC1.5 = 46.2 μM) or SRT1720 (EC1.5 = 0.16 μM) |
| Quantified Difference | YK-3-237's EC50 range places it within the spectrum of SIRT1 activators, with potency orders of magnitude greater than resveratrol and in a similar range to SRT1720. |
| Conditions | Panel of 9 TNBC cell lines in vitro [1]. |
Why This Matters
This quantitative potency range in TNBC cells provides a direct, justifiable rationale for selecting YK-3-237 over less potent SIRT1 activators (e.g., resveratrol) for projects focused on mutant p53-driven breast cancer models.
- [1] Bertin Bioreagent. (2024). YK-3-237 - Biochemicals - CAT N°: 21516. Retrieved from https://www.bertin-bioreagent.com/yk-3-237/ View Source
